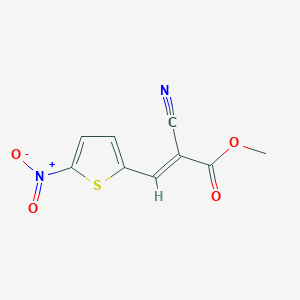
N'-(4-Butoxybenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-丁氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼是一种属于腙类有机化合物。这类化合物以存在腙官能团为特征,该官能团是由连接到碳氮单键上的氮氮双键组成。
准备方法
合成路线和反应条件
N'-(4-丁氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼的合成通常涉及 4-丁氧基苯甲醛与 2-((4-氯苄基)氧基)苯甲酰肼之间的缩合反应。反应通常在乙醇或甲醇等有机溶剂中进行,在回流条件下。将反应混合物加热以促进腙键的形成,然后通过过滤分离产物并通过重结晶纯化。
工业生产方法
在工业环境中,这种化合物的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器可以提高反应的效率和产率。此外,工业过程可能会整合自动化纯化系统以简化最终产品的分离和纯化。
化学反应分析
反应类型
N'-(4-丁氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以将腙基转化为胺类或其他还原形式。
取代: 该化合物中的芳环可以发生亲电或亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 可以在适当的条件下使用卤素 (Cl₂,Br₂) 或亲核试剂 (NH₃,OH⁻) 等试剂。
主要产物
由这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化可能生成相应的酮或羧酸,而还原可能产生胺类。取代反应可能将各种官能团引入芳环。
科学研究应用
N'-(4-丁氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物可用于研究酶抑制和蛋白质-配体相互作用。
工业: 它可用于生产特种化学品和材料,例如聚合物和涂料。
作用机制
N'-(4-丁氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼发挥作用的机制取决于其具体应用。例如,在药物化学中,该化合物可能与酶或受体等生物靶标相互作用。腙基可以与活性位点残基形成可逆共价键,从而抑制酶活性。芳环和取代基也可以参与各种非共价相互作用,例如氢键和π-π堆积,这有助于该化合物的整体活性。
相似化合物的比较
类似化合物
- N'-(4-甲氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼
- N'-(4-乙氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼
- N'-(4-丙氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼
独特性
N'-(4-丁氧基苄叉基)-2-((4-氯苄基)氧基)苯甲酰肼之所以独特,是因为它存在丁氧基,它可以影响其溶解度、反应性和整体生物活性。与它的甲氧基、乙氧基和丙氧基类似物相比,丁氧基衍生物可能表现出不同的药代动力学特性,使其成为特定应用的有价值化合物。
属性
CAS 编号 |
765903-61-5 |
|---|---|
分子式 |
C25H25ClN2O3 |
分子量 |
436.9 g/mol |
IUPAC 名称 |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C25H25ClN2O3/c1-2-3-16-30-22-14-10-19(11-15-22)17-27-28-25(29)23-6-4-5-7-24(23)31-18-20-8-12-21(26)13-9-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+ |
InChI 键 |
BEIVTCWNZGXCBT-WPWMEQJKSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)


![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015921.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)

